7-Acetoxy-2-methylisoflavone
Description
Contextual Overview of Isoflavonoids as Natural Products
Isoflavonoids are a significant class of phenolic compounds derived from plants, known for their structural diversity and wide range of biological activities. wikipedia.org They are considered secondary metabolites, compounds that are not essential for a plant's primary growth and development but play crucial roles in environmental interactions and defense mechanisms. nih.govnih.gov Their structural similarity to human estrogen has led to their classification as phytoestrogens, sparking extensive research into their effects on human health. nih.govfrontiersin.org
The fundamental chemical structure of isoflavonoids is a C6-C3-C6 carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). frontiersin.orgresearchgate.net This structure, specifically the 3-phenylchromen-4-one backbone, distinguishes them from flavonoids, where the B-ring is attached at the 2-position. wikipedia.org The vast diversity within the isoflavonoid (B1168493) family, with over 2,000 identified compounds, arises from various modifications to this basic skeleton, such as hydroxylation, methylation, glycosylation, and prenylation. nih.govfrontiersin.org
Isoflavonoids are structurally subdivided into several major classes based on the oxidation state and complexity of their skeleton. researchgate.net
Table 1: Major Subclasses of Isoflavonoids
| Subclass | Structural Characteristic |
|---|---|
| Isoflavones | The most common subclass, featuring a double bond in the C-ring. |
| Isoflavans | Lack the double bond in the C-ring, resulting in a more flexible structure. |
| Pterocarpans | Characterized by an additional furan (B31954) ring, forming a tetracyclic system. |
| Rotenoids | A complex subclass with an additional heterocyclic ring, known for their insecticidal properties. |
| Coumestans | Possess a planar, rigid structure due to the fusion of a furan ring to the chromone (B188151) core. |
| Isoflavanones | Feature a ketone group on the C-ring but lack the C2-C3 double bond. |
This table is based on information from sources frontiersin.org, researchgate.net, wikipedia.org, encyclopedia.pub.
The distribution of isoflavonoids in the plant kingdom is relatively limited. They are found predominantly in the Leguminosae (Fabaceae) family, particularly the subfamily Papilionoideae. nih.govrsc.org Soybeans (Glycine max), red clover (Trifolium pratense), chickpeas (Cicer arietinum), and licorice (Glycyrrhiza species) are well-known sources. frontiersin.orgwikipedia.org Within the plant, isoflavonoids accumulate in various organs, including roots, leaves, and seeds, often in response to biotic or abiotic stress. rsc.orgoup.com Their functions in plants are diverse, acting as phytoalexins to defend against pathogens, signaling molecules to attract symbiotic rhizobia for nitrogen fixation, and protectors against UV radiation. frontiersin.orgfrontiersin.org
The scientific journey into isoflavonoids began in the 1940s with an agricultural mystery. Researchers identified isoflavones from a specific type of clover as the cause of fertility issues in sheep, an event dubbed "clover disease," which was the first major indication of their potent biological and estrogenic activity. researchgate.netoaepublish.com By the 1950s, their estrogen-like effects in rodents led to investigations into their potential use as growth promoters in animal feed. researchgate.net
However, it wasn't until the 1990s that research into isoflavonoids, particularly those from soy, experienced a dramatic surge. researchgate.netnih.gov This increased interest was fueled by studies suggesting their potential roles in human health, including cardiovascular health and as a potential alternative to conventional hormone replacement therapy. researchgate.net The significance of isoflavonoids is now recognized across multiple scientific disciplines. In plant science, they are crucial for understanding plant defense and symbiosis. frontiersin.org In human health research, their estrogenic and anti-estrogenic capabilities, antioxidant properties, and interactions with various cellular pathways are subjects of intense investigation for their relevance to various health conditions. nih.govfrontiersin.org This has led to a focus on their biosynthesis, metabolic engineering, and potential therapeutic applications. frontiersin.org
Introduction to 7-Acetoxy-2-methylisoflavone
This compound is a specific isoflavone (B191592) derivative that has emerged in various research contexts. It is characterized by an acetoxy group at the 7-position and a methyl group at the 2-position of the isoflavone core structure. This compound has been identified as a secondary metabolite in plants, notably in the roots of licorice (Glycyrrhiza glabra). researchgate.netresearchgate.net
While the precise first isolation of this compound from a natural source is not clearly documented in initial broad surveys, its presence in licorice has been confirmed. researchgate.netresearchgate.net Much of its early characterization comes from chemical synthesis experiments aimed at creating and studying various isoflavone structures.
Scientific literature from the mid-20th century details the synthesis of related compounds, which laid the groundwork for understanding its chemical properties. For instance, a 1955 paper described the synthesis of 7-Acetoxy-2':4'-dimethoxy-2-methyl isoflavone, providing detailed methods for its creation and characterization, including its melting point (190-91°C). ias.ac.in Other early research describes the synthesis of 7-acetoxy-2-methyl-isoflavone as a key intermediate in the creation of more complex furan-containing isoflavonoids. ias.ac.in These synthetic routes, typically involving the refluxing of a dihydroxy ketone with acetic anhydride (B1165640) and sodium acetate (B1210297), were crucial for obtaining the pure compound for study and confirming its structure through chemical analysis. ias.ac.in
The contemporary research landscape for this compound is dominated by computational studies, specifically in the fields of network pharmacology and molecular docking. rasayanjournal.co.intjpr.orgresearchgate.netwjgnet.com These in silico approaches are used to screen large libraries of natural compounds against biological targets associated with various diseases. This compound, often as a constituent of traditional medicinal herbs like Glycyrrhiza uralensis, has been repeatedly identified as a promising "hit" compound. rasayanjournal.co.inscienceopen.com
These computational studies predict that this compound may have inhibitory effects on key proteins involved in conditions such as Polycystic Ovary Syndrome (PCOS), COVID-19, and various cancers. rasayanjournal.co.inwjgnet.comnih.gov
Table 2: Summary of Recent In Silico Research Findings for this compound
| Research Area/Disease | Predicted Target(s) | Predicted Binding Affinity (kcal/mol) | Study Type |
|---|---|---|---|
| Polycystic Ovary Syndrome (PCOS) | Androgen Receptor | -9.6 | Molecular Docking |
| COVID-19 | SARS-CoV-2 Main Protease (Mpro), ACE2 | -7.5 (Mpro) | Molecular Docking |
| Gastric Cancer | MMP9, PTGS2, IL6, etc. | -7.89 (MMP9), -5.52 (PTGS2) | Molecular Docking |
This table is a synthesis of data presented in sources rasayanjournal.co.in, tjpr.org, researchgate.net, nih.gov, wjgnet.com.
Despite these numerous and promising computational predictions, a significant evidence gap exists. smartresearcher.me An evidence gap is a type of research gap where there is a lack of sufficient empirical data to support or refute a particular claim or hypothesis. In the case of this compound, there is a marked scarcity of in vitro or in vivo experimental studies to validate the biological activities suggested by the computer models. The current body of knowledge is largely theoretical and predictive, highlighting a critical need for laboratory-based research to confirm these findings. ulisboa.pt
The rationale for advancing research on this compound is directly driven by the need to bridge the evidence gap identified in its current research landscape. The consistent identification of this compound as a potentially potent bioactive molecule in multiple in silico studies provides a strong foundation for further investigation. However, without experimental validation, these findings remain speculative.
The primary objectives for future research should therefore focus on moving from computational prediction to empirical verification. A logical progression of research would include:
In Vitro Validation: The immediate goal is to perform biochemical and cell-based assays to test the predictions from docking studies. This includes enzyme inhibition assays against purified target proteins (e.g., androgen receptor, MMPs) and cell-based experiments to observe the compound's effect on specific cellular pathways and functions (e.g., cell proliferation, inflammatory response).
Exploration of Mechanism of Action: Should in vitro activity be confirmed, subsequent research should aim to elucidate the precise molecular mechanism by which this compound exerts its effects.
Synthetic and Isolation Optimization: To facilitate extensive experimental study, developing more efficient laboratory synthesis methods or optimizing isolation protocols from natural sources like licorice would be crucial to ensure a consistent and adequate supply of the compound.
Preclinical In Vivo Studies: If in vitro results are significant and a mechanism is understood, the next step would involve studies in appropriate animal models to assess the compound's activity and behavior within a whole biological system.
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-17(13-6-4-3-5-7-13)18(20)15-9-8-14(22-12(2)19)10-16(15)21-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIAJERHFDBLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953989 | |
| Record name | 2-Methyl-4-oxo-3-phenyl-4H-1-benzopyran-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Acetoxy-2-methylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3211-63-0 | |
| Record name | 7-(Acetyloxy)-2-methyl-3-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC108339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-oxo-3-phenyl-4H-1-benzopyran-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Acetoxy-2-methylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | 7-Acetoxy-2-methylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis, Biotransformation, and Natural Occurrence of 7 Acetoxy 2 Methylisoflavone
Overview of Isoflavonoid (B1168493) Biosynthetic Pathways
Isoflavonoids are a class of phenolic compounds primarily found in leguminous plants, where they play critical roles in plant defense and symbiotic relationships. nih.govnih.gov Their biosynthesis is a well-studied extension of the general flavonoid pathway, involving a series of specific enzymatic reactions.
The journey to any isoflavonoid begins with the phenylpropanoid pathway, a central route in plant metabolism that converts the amino acid phenylalanine into a variety of essential compounds. mdpi.commdpi.com The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester derivative, p-coumaroyl-CoA. mdpi.com This molecule, p-coumaroyl-CoA, stands at a critical junction, ready to be channeled into the biosynthesis of numerous compounds, including flavonoids and isoflavonoids. mdpi.com
From p-coumaroyl-CoA, the path to isoflavonoids is carved out by four key enzymes that work in succession to build the characteristic 3-phenylchromen-4-one backbone.
Chalcone (B49325) Synthase (CHS): As the first committed enzyme in the flavonoid pathway, CHS catalyzes a series of condensation reactions. It combines one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. mdpi.comnih.gov
Chalcone Isomerase (CHI): This enzyme performs an intramolecular cyclization of the open-chain chalcone. mdpi.comnih.gov The action of CHI on naringenin chalcone results in the formation of a three-ringed structure called (2S)-naringenin, a type of flavanone (B1672756). This flavanone is the direct substrate for the pivotal branch point into isoflavonoid synthesis.
Isoflavone (B191592) Synthase (IFS): This is the key enzyme that defines the isoflavonoid branch. IFS, a cytochrome P450 enzyme, catalyzes a unique and complex reaction involving the migration of the B-ring from the C2 to the C3 position of the flavanone skeleton. nih.govfrontiersin.org This rearrangement, coupled with a hydroxylation event, converts naringenin into an unstable intermediate called (2R, 3S)-2-hydroxyisoflavanone. nih.gov
2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): The final step in forming the stable isoflavone core is catalyzed by HID. This enzyme removes a water molecule (dehydration) from the 2-hydroxyisoflavanone intermediate to create a double bond, resulting in the formation of a stable isoflavone, such as genistein (B1671435) or daidzein (B1669772). nih.govfrontiersin.org
The following table summarizes the core enzymatic steps leading to the basic isoflavone skeleton.
Table 1: Key Enzymes in the General Isoflavonoid Biosynthetic Pathway| Enzyme | Abbreviation | Substrate(s) | Product | Function |
|---|---|---|---|---|
| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Forms the C15 chalcone backbone. mdpi.comnih.gov |
| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Cyclizes the chalcone into a flavanone. mdpi.comnih.gov |
| Isoflavone Synthase | IFS | (2S)-Naringenin | 2-Hydroxyisoflavanone | Catalyzes B-ring migration to form the isoflavonoid skeleton. nih.govfrontiersin.org |
| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanone | Isoflavone (e.g., Genistein) | Dehydrates the intermediate to form a stable isoflavone. nih.govfrontiersin.org |
Proposed Biosynthetic Route to 7-Acetoxy-2-methylisoflavone in Producing Organisms
This compound has been identified as a natural product in plants of the Glycyrrhiza genus, such as Glycyrrhiza glabra (licorice). pageplace.dewindows.netvikaspedia.inresearchgate.netmedcraveonline.com Its unique structure, featuring a methyl group at the C2 position and an acetoxy group at the C7 position, suggests that its biosynthesis requires additional "tailoring" steps beyond the core pathway.
While the precise genetic and enzymatic sequence for the synthesis of this compound has not been fully elucidated, a plausible pathway can be proposed based on known enzyme families that modify flavonoid and isoflavonoid structures. frontiersin.orgnih.gov
Formation of the 2-Methyl Group: The introduction of a methyl group at the C2 position is an unusual modification. One proposed biogenetic-type synthesis suggests that 2-methylisoflavones could arise from α-methylchalcone precursors. scilit.comresearchgate.netkisti.re.kr A laboratory synthesis demonstrated that 7-hydroxy-2-methylisoflavones could be formed by using N,N-dimethylacetamide instead of N,N-dimethylformamide in a Vilsmeier-Haack type reaction on deoxybenzoins, suggesting a specific precursor chemistry is required. nih.gov
Formation of the 7-Acetoxy Group: The attachment of an acetyl group to the 7-hydroxyl position is likely catalyzed by an acyltransferase . Specifically, enzymes from the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase) family are known to use acyl-CoA molecules, such as acetyl-CoA, to acylate hydroxyl groups on various secondary metabolites, including isoflavones. mdpi.comnih.govnih.govresearchgate.net It is probable that a specific isoflavone O-acetyltransferase is responsible for this final decorative step.
The biosynthesis of this compound almost certainly proceeds through a series of hydroxylated and methylated intermediates. The compound 7-hydroxy-2-methylisoflavone has also been isolated from Glycyrrhiza glabra, making it the most logical direct precursor. vikaspedia.inhmdb.ca
The proposed biosynthetic sequence is as follows:
The general phenylpropanoid and isoflavonoid pathways operate to produce a core isoflavone skeleton.
A specialized reaction, possibly involving an α-methylchalcone intermediate, leads to the formation of a 2-methylisoflavone structure. researchgate.net
This is followed by the creation of 7-hydroxy-2-methylisoflavone . hmdb.cafoodb.ca
Finally, an isoflavone 7-O-acetyltransferase would catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C7 position, yielding the final product, this compound. mdpi.comnih.gov
Biotransformation Studies of this compound and Related Isoflavones
Biotransformation, particularly by microorganisms, is a key process that alters the structure and activity of natural compounds. researchgate.net While direct studies on the microbial transformation of this compound are not available, research on related isoflavones provides a strong indication of its likely metabolic fate.
Microbial enzymes, especially from bacteria and fungi, are capable of a wide range of reactions on the isoflavone core. mdpi.comnih.govnih.govfrontiersin.org Key transformations include:
Hydrolysis: The most probable initial biotransformation step for this compound would be the hydrolysis of the ester bond by microbial esterases or hydrolases. scispace.comhku.hkvu.edu.au This would remove the acetyl group, converting the compound back to its precursor, 7-hydroxy-2-methylisoflavone.
Hydroxylation: Microbial enzymes, such as cytochrome P450 monooxygenases or dioxygenases, are known to add hydroxyl groups to the isoflavone rings. nih.govnih.gov For instance, studies have shown that recombinant bacterial enzymes can convert 7-hydroxyisoflavone (B191432) into 7,3′,4′-trihydroxyisoflavone and 7-hydroxy-8-methylisoflavone (B5911651) into 7,2′,3′-trihydroxy-8-methylisoflavone. nih.govnih.gov
Other Modifications: Further metabolism by microbial consortia could lead to ring cleavage, demethylation, or other structural rearrangements, breaking down the isoflavone into smaller phenolic compounds. nih.gov
These microbial transformations are significant as they can alter the biological properties of the parent compound, sometimes generating derivatives with enhanced or different activities.
Microbial Biotransformation and Metabolite Generation
Microbial biotransformation is a significant process for modifying organic compounds, utilizing microorganisms and their enzymes to create structurally related products. medcraveonline.cominflibnet.ac.in This technique is valued for its high specificity and mild reaction conditions, often employed to generate metabolites in larger quantities or to synthesize complex molecules. medcraveonline.comresearchgate.net The process can involve various reactions, including oxidation, reduction, and hydrolysis, catalyzed by a diverse range of microbes like bacteria, fungi, and actinomycetes. medcraveonline.cominflibnet.ac.in Fungi and actinomycetes, in particular, are key biological sources for the biotransformation of flavonoids and isoflavonoids. nih.gov
However, specific studies detailing the microbial biotransformation of this compound and the resulting metabolites are not extensively documented in the available scientific literature. While the general principles of microbial transformation of related flavonoids are well-established, dedicated research on this particular compound's interaction with microorganisms is limited. nih.govmdpi.comnih.gov General methodologies involve incubating the substrate compound with selected microbial cultures, followed by extraction and structural analysis of the transformed products. researchgate.net
Natural Sources and Isolation Methods
This compound is a naturally occurring isoflavonoid. researchgate.netvikaspedia.innih.gov It is recognized as a secondary metabolite found within the roots of the plant Glycyrrhiza glabra, commonly known as licorice. researchgate.netmedcraveonline.commedcraveonline.comdavidpublisher.com This plant is a rich source of a diverse array of phytochemicals, including over 300 flavonoids. medcraveonline.com this compound is isolated from this plant alongside other related compounds such as 7-hydroxy-2-methylisoflavone and 7-methoxy-2-methylisoflavone. vikaspedia.innih.govmedcraveonline.com
Extraction Techniques from Plant Materials
The isolation of this compound from its primary plant source, Glycyrrhiza glabra, begins with an extraction process designed to separate the compound from the raw plant material. Various methods have been employed to extract flavonoids and other secondary metabolites from licorice roots. The choice of solvent and extraction conditions can significantly influence the yield and profile of the extracted compounds. davidpublisher.com
Common techniques include:
Alcohol Extraction : Powdered plant material is macerated or refluxed with an alcohol, such as methanol (B129727) or ethanol. One method involved steeping the ground material in an 8-fold volume of 70% alcohol solution, followed by boiling and simmering. nih.gov
Sequential Alcohol-Water Extraction : This multi-step process involves an initial extraction with an alcohol solution (e.g., 70% ethanol) to capture certain compounds, followed by a subsequent extraction of the residue with water to isolate water-soluble components. nih.gov The resulting extracts are often combined and concentrated. nih.gov
Soxhlet Extraction : This continuous extraction method uses a smaller amount of solvent that is repeatedly cycled through the plant material. It has been used with distilled water at varying pH levels to study its effect on phytochemical extraction. davidpublisher.com
Aqueous Decoction : A traditional method where the plant material is boiled in water. One procedure involved boiling the herbs first in an 8-fold volume of water and then again in a 6-fold volume, after which the filtrates were combined. nih.gov
Following the initial extraction, the crude extract is typically concentrated, often using a rotary evaporator, and may be further processed by methods like freeze-drying to produce a stable powder for analysis. nih.gov
Table 1: Summary of Extraction Techniques for Compounds from Glycyrrhiza glabra
| Extraction Method | Solvent(s) | Procedure Highlights | Reference(s) |
|---|---|---|---|
| Alcohol Maceration/Reflux | 70% Ethanol | Material steeped for 1.5 hours, boiled for 0.5 hours, then simmered for 1 hour. | nih.gov |
| Soxhlet Extraction | Distilled Water | Continuous extraction with pH-adjusted water (pH 2, 4, 7, 9). | davidpublisher.com |
| Aqueous Decoction | Water | Sequential boiling in 8x and 6x volumes of water. | nih.gov |
| Alcohol Precipitation | Water, Ethanol | Following aqueous extraction, alcohol is added to precipitate certain components and purify the extract. | nih.gov |
Chromatographic Purification Strategies for Research Purposes
After obtaining a crude extract, chromatographic techniques are essential for the separation and purification of individual compounds like this compound. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.
Key strategies include:
Column Chromatography : This is a widely used technique for preparative scale purification. The extract is passed through a column packed with a solid adsorbent (stationary phase) such as silica (B1680970) gel or Sephadex LH-20. google.com Different compounds are eluted using a solvent or solvent mixture (mobile phase), separating them based on their affinity for the stationary phase. google.com
High-Performance Liquid Chromatography (HPLC) : For higher resolution and analytical precision, HPLC is the method of choice. Reverse-phase HPLC is particularly common for flavonoid separation. A specific example involves using an Agilent Poroshell 120 EC-C18 column. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. One documented method used a Sciex Qtrap6500+ system with a C18 column and a gradient mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid solution (Phase A) and 0.1% formic acid in methanol (Phase B). nih.gov This approach allows for both the purification and structural confirmation of the isolated compound.
Table 2: Chromatographic Purification and Analysis Strategies
| Technique | Stationary Phase / Column | Mobile Phase Example | Purpose | Reference(s) |
|---|---|---|---|---|
| Column Chromatography | Sephadex LH-20 / Silica Gel | Chloroform:Methanol (7:3) | Preparative Purification | google.com |
| Gel Filtration | Bio-Gel P-4 | Not specified | Initial purification to separate from high molecular weight materials. | pnas.org |
| HPLC | Reverse-Phase C18 | Gradient of aqueous ammonium acetate/formic acid and methanol/formic acid. | High-resolution separation and analysis. | nih.gov |
Structure Activity Relationship Sar Studies of 7 Acetoxy 2 Methylisoflavone and Its Analogues
Design and Synthesis of Structurally Modified Analogues for SAR Elucidation
The design and synthesis of analogues are fundamental to SAR studies, allowing for the systematic evaluation of different parts of the 7-Acetoxy-2-methylisoflavone molecule. nih.govelsevierpure.com The isoflavone (B191592) core, consisting of two aromatic rings (A and B) linked by a heterocyclic pyran-4-one moiety (C-ring), provides a versatile template for chemical modification. nih.gov Strategies for creating analogues often involve molecular hybridisation and functionalisation of the A-, B-, and C-rings. nih.gov
Synthetic approaches to isoflavone analogues are diverse. One common strategy involves the coupling of key intermediates, such as the reaction of a substituted chromone (B188151) with a boronic acid (Suzuki-Miyaura coupling), to construct the core isoflavone structure. nih.gov Subsequent modifications, like N-alkylation or the introduction of different functional groups, can then be performed to generate a library of derivatives. nih.gov For instance, researchers have designed and synthesized series of azaisoflavone analogs to investigate their binding affinities for estrogen receptors. nih.gov Another approach involves starting from readily available natural products, like isosteviol, and performing stereoselective transformations to create complex derivatives. mdpi.com These synthetic efforts aim to produce compounds with varied electronic and steric properties to comprehensively probe the structural requirements for biological activity. nih.gov
The table below summarizes various synthetic strategies employed in the creation of isoflavone analogues for SAR studies.
| Synthetic Strategy | Description | Example Application | Reference |
| Molecular Hybridisation | Combining structural features from different pharmacophores to create a new hybrid molecule. | Synthesis of isoflavone-pyrazolo[3,4-d]pyrimidine hybrids to target PI3Kδ. | nih.gov |
| Ring Modification | Altering the heterocyclic C-ring or the aromatic A- and B-rings. | Design of azaisoflavones by replacing a carbon atom with nitrogen in the isoflavone core. | nih.gov |
| Late-Stage Functionalisation | Introducing functional groups onto the isoflavone scaffold in the final steps of synthesis. | N-alkylation of an isoflavone intermediate to produce a series of derivatives. | nih.gov |
| Suzuki-Miyaura Coupling | A cross-coupling reaction to form carbon-carbon bonds, often used to attach the B-ring. | Coupling of a 3-iodochromone with a boronic acid to form the isoflavone backbone. | nih.gov |
Impact of the Acetoxy Group on Biological Activities and Molecular Interactions
The 7-acetoxy group is a key feature of this compound. As a prodrug form of the corresponding 7-hydroxyisoflavone (B191432), the acetyl group can be hydrolyzed by esterases in the body to release the active hydroxylated metabolite. The presence and position of hydroxyl groups on the isoflavone skeleton are known to be critical for various biological activities, including antioxidant and estrogenic effects. mdpi.comnih.gov
The acetylation of the 7-hydroxyl group alters the compound's physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds. This can significantly impact its absorption, distribution, metabolism, and ultimately its interaction with biological targets. researchgate.net For example, glycosylation, another modification of the hydroxyl group, has a profound impact on the solubility, stability, and bioactivity of isoflavones. researchgate.netnih.gov
Studies on daidzein (B1669772) analogues, where the 7-hydroxyl group was modified with various alkyl substitutions, revealed a dramatic shift in biological activity. nih.gov While daidzein itself is estrogenic, certain analogues with specific 7-O substitutions were transformed into potent antiestrogens. nih.gov This highlights the critical role of the substituent at the 7-position in determining the nature of the ligand's interaction with receptors like the estrogen receptor. nih.gov The acetoxy group, being more lipophilic than a hydroxyl group, may facilitate passage through cell membranes, before being cleaved to expose the active 7-hydroxyl group, which can then participate in crucial hydrogen bonding interactions within a receptor's binding pocket.
Influence of Methyl Group Position and Isoflavone Core Substitutions on Biological Profiles
The position of the methyl group and other substitutions on the isoflavone core are significant determinants of the biological profile of these compounds. nih.gov In this compound, the methyl group is located at the C-2 position of the C-ring.
Substituents on the isoflavone skeleton can influence activity through electronic and steric effects. nih.gov For example, density functional theory (DFT) calculations on isoflavonoid (B1168493) derivatives with different substituents at the C-2 position have shown that these groups can alter the antioxidant activity of the molecule. nih.gov Electron-donating substituents at this position were found to enhance antioxidant activity in non-polar environments by weakening the bond dissociation enthalpy (BDE) of the 4'-hydroxyl group on the B-ring. nih.gov
Furthermore, substitutions on the A and B rings play a crucial role. The number and position of hydroxyl groups are particularly important for antioxidant activity. mdpi.commdpi.com A dihydroxylated B-ring (a catechol structure) is often associated with increased antioxidant capacity. mdpi.com Modifications to the isoflavone core, such as the introduction of different ring systems or linkers, have been explored to develop novel anticancer agents. nih.gov These studies demonstrate that even small changes to the isoflavone scaffold can lead to significant differences in biological activity, underscoring the importance of a detailed SAR analysis.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in the SAR analysis of isoflavones, providing insights into their interactions with biological targets at a molecular level and helping to rationalize experimentally observed activities. mdpi.comnih.gov These methods offer a cost-effective and time-efficient alternative to extensive experimental screening. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies have been used to understand the binding of azaisoflavone analogs to estrogen receptors, showing binding modes similar to that of genistein (B1671435). nih.gov
Predicting the binding affinity, which is the strength of the interaction between a ligand and its target, is a central goal in drug discovery. rowansci.comarxiv.org While docking can provide a qualitative assessment of binding, more sophisticated methods are often needed for accurate affinity prediction. rowansci.comarxiv.org These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. arxiv.org Studies on synthetic isoflavones have used estrogen receptor binding assays to determine their relative binding affinities (RBA), confirming that these compounds can interact with these receptors, although often with lower affinity than the natural hormone estradiol. nih.gov
The table below shows examples of biomolecular targets for isoflavones that have been studied using molecular docking.
| Biomolecular Target | Therapeutic Area | Key Findings from Docking Studies | Reference |
| Estrogen Receptors (ERα and ERβ) | Hormone-dependent cancers, Menopausal symptoms | Isoflavone analogues can adopt binding modes similar to natural estrogens, with specific substitutions influencing receptor selectivity. | nih.gov |
| Tyrosine Kinases | Cancer | Isoflavone derivatives can fit into the ATP-binding site, inhibiting kinase activity. | pku.edu.cn |
| PI3Kδ | Cancer, Inflammation | Isoflavone-based hybrids were designed to specifically target the delta isoform of phosphoinositide 3-kinase. | nih.gov |
| PPARα | Diabetic Nephropathy | Quercetin, a related flavonoid, showed renoprotective effects by binding to PPARα. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. mdpi.com
These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comnih.gov For isoflavones, QSAR studies have been successfully applied to predict their antioxidant capacity and cytotoxic effects against cancer cell lines. mdpi.comnih.gov For example, a QSAR study on flavone (B191248) and isoflavone derivatives identified the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific carbon atoms as key factors governing their cytotoxicity. nih.gov Such models provide a quantitative framework for understanding the SAR of isoflavones and can significantly accelerate the drug discovery process. nih.gov
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its biological target. researchgate.netmdpi.com While docking provides a static snapshot of the binding pose, MD simulations can explore the flexibility of both the ligand and the protein over time, offering deeper insights into the stability of the complex and the energetics of binding. mdpi.com
MD simulations have been used to study the binding of flavonoid and isoflavone analogues to targets like cyclin-dependent kinase 2 (CDK2). researchgate.net These simulations can reveal dynamic changes in the protein structure upon ligand binding and help to understand the stability of the interactions observed in docking studies. researchgate.net By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand-protein complex throughout the simulation. researchgate.net This information is valuable for refining docking results and gaining a more accurate understanding of the molecular recognition process.
Electronic Structure Calculations for Reactivity Predictions
The prediction of chemical reactivity and the elucidation of structure-activity relationships (SAR) for isoflavones, including this compound, are significantly enhanced by the use of electronic structure calculations. Computational chemistry methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of molecules, which in turn govern their reactivity and biological interactions. These calculations can determine a range of electronic descriptors that are crucial for understanding and predicting the behavior of this compound and its analogues.
Frontier Molecular Orbitals and Reactivity Indices
A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions.
For isoflavone derivatives, DFT calculations have been employed to determine these reactivity descriptors. While specific studies on this compound are not extensively available in the public domain, analysis of related isoflavone structures allows for informed predictions. The electronic properties are influenced by the substituents on the isoflavone core. The 2-methyl group and the 7-acetoxy group in this compound will modulate the electron density distribution across the molecule compared to the parent isoflavone structure.
Table 1: Key Electronic Descriptors for Predicting Chemical Reactivity
| Descriptor | Symbol | Significance in Reactivity Prediction |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to an electrophile. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater propensity to accept electrons from a nucleophile. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability. |
| Chemical Potential | μ | Describes the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |
This table is generated based on established principles of computational chemistry and is intended for illustrative purposes. Specific calculated values for this compound would require dedicated computational studies.
Influence of Substituents on Electronic Properties and Reactivity
Studies on substituted isoflavonoids have shown that electron-donating groups tend to increase the energy of the HOMO, making the molecule a better electron donor and thus more susceptible to electrophilic attack. Conversely, electron-withdrawing groups generally lower the energy of both the HOMO and LUMO and can influence the sites of nucleophilic attack.
The molecular electrostatic potential (MEP) is another valuable tool derived from electronic structure calculations. It provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the γ-pyrone ring and the ester group would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic protons and other regions with lower electron density would represent areas of positive potential.
Predicting Sites of Reactivity
Electronic structure calculations can predict the most likely sites for metabolic transformations or interactions with biological targets. For instance, the Fukui function, a local reactivity descriptor, can be calculated to identify specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.
In the context of this compound, computational models could predict the likelihood of hydrolysis of the acetoxy group at the C7 position, a common metabolic pathway for acetylated flavonoids. The calculations could also shed light on the potential for oxidative metabolism on the aromatic rings by identifying the atoms with the highest HOMO density.
Table 2: Predicted Reactivity of Functional Groups in this compound based on General Principles
| Functional Group | Predicted Reactivity | Rationale based on Electronic Effects |
| 7-Acetoxy group | Susceptible to hydrolysis | The ester carbonyl carbon is electrophilic and a target for nucleophilic attack by water or enzymes. |
| γ-Pyrone ring | Potential for nucleophilic addition | The C2 and C4 positions can be subject to nucleophilic attack, influenced by the overall electron distribution. |
| Aromatic Rings (A and B) | Susceptible to electrophilic substitution | The electron density of the rings, modulated by the methyl and acetoxy groups, will direct the position of electrophilic attack. |
This table provides a qualitative prediction based on the general reactivity of the functional groups present in the molecule. Precise predictions require specific computational analysis.
Mechanistic Investigations of Biological Activities in Cellular and Molecular Models
Identification and Characterization of Molecular Targets
The initial steps in understanding a compound's biological activity involve identifying its direct molecular interactors, such as enzymes or receptors.
Enzyme Inhibition/Activation Studies (in vitro)
In vitro enzyme assays are fundamental for determining whether a compound can enhance or inhibit the activity of specific enzymes, which are prime targets for drug design. nih.gov These assays measure changes in enzyme activity in the presence of the test compound compared to a reference. nih.gov Despite the importance of this characterization, a review of the available scientific literature did not yield specific studies detailing the direct inhibitory or activatory effects of 7-Acetoxy-2-methylisoflavone on particular enzymes.
Receptor Binding Assays and Ligand-Target Interactions (in vitro)
Receptor binding assays are used to screen and quantify the interaction between a ligand (the compound) and a receptor. nih.gov These studies are crucial for understanding how a compound might initiate a signaling cascade within a cell. As with enzyme activity, specific data from receptor binding assays for this compound are not available in the reviewed scientific literature. Therefore, its specific receptor targets and ligand-interaction profile remain to be elucidated.
Modulation of Cellular Signaling Pathways
Beyond direct target binding, the biological effects of this compound can be understood by examining its influence on the complex signaling networks that govern cellular responses.
Investigations into Antioxidant Defense Systems at the Molecular Level
Cells possess sophisticated antioxidant defense systems to protect against oxidative stress caused by reactive oxygen species (ROS). mdpi.com A principal regulator of this defense is the Nrf2-Keap1-ARE pathway, which, upon activation, increases the expression of numerous antioxidant and cytoprotective proteins. nih.govmdpi.com Flavonoids as a class are known activators of the Nrf2 pathway. nih.govresearchgate.net This pathway can also be modulated by various protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). researchgate.net Key antioxidant enzymes regulated by these systems include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.gov While these pathways represent potential mechanisms for isoflavones, specific molecular studies investigating the direct effects of this compound on the Nrf2 pathway or the expression and activity of antioxidant enzymes have not been identified.
Exploration of Anti-inflammatory Pathways in Cellular Models
Chronic inflammation is linked to a host of diseases and is driven by complex signaling pathways. mdpi.com Key pathways implicated in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. mdpi.comsrce.hr The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition is a therapeutic strategy for inflammatory conditions. mdpi.comnih.govnih.gov The MAPK pathways (including JNK, ERK, and p38) are also critical in transducing extracellular signals to elicit cellular responses like inflammation. nih.govnews-medical.net
While direct studies on this compound are limited, research on the closely related analog, 7-Methoxyisoflavone, provides significant insight. In cellular models of atopic dermatitis, 7-Methoxyisoflavone was found to ameliorate inflammation by regulating multiple signaling pathways. nih.gov Specifically, it demonstrated the ability to downregulate inflammatory responses via the inactivation of the NF-κB pathway and by functioning through the MAPK signaling cascade. nih.gov Given the structural similarity, it is plausible that this compound exerts anti-inflammatory effects through similar molecular mechanisms.
Table 1: Effects of Related Flavonoids on Key Inflammatory Signaling Pathways
| Compound | Pathway(s) Inhibited | Effect | Cellular Model |
| 7-Methoxyisoflavone | NF-κB, MAPK | Downregulation of inflammatory mediators | Atopic Dermatitis Models |
| Dihydromyricetin | NF-κB, p38, JNK | Suppression of proinflammatory cytokines (TNF-α, IL-1β, IL-6) | Not Specified |
| Flavonols (Fisetin) | NF-κB, MAPK (JNK, ERK, p38) | Inhibition of phosphorylated p65, IκBα, JNK, ERK, and p38 | LPS-induced RAW264.7 macrophages |
This table is based on findings for structurally related flavonoid compounds to suggest potential mechanisms for this compound.
Studies on Antiproliferative Mechanisms in Cancer Cell Lines (e.g., cell cycle arrest, apoptosis induction)
A primary strategy in cancer therapy is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in malignant cells. mdpi.com Flavonoids have been widely studied for these properties. mdpi.comnih.gov
Cell Cycle Arrest: The cell cycle is a series of phases (G1, S, G2, M) that drive cell proliferation. amazonaws.com Arrest at checkpoints, often G2/M, prevents damaged cells from dividing. nih.gov Studies on other flavonoids show they can induce G2/M arrest by down-regulating key checkpoint proteins like Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.comnih.gov For instance, the isoflavone (B191592) prunetrin arrested liver cancer cells in the G2/M phase with a corresponding decrease in these regulatory proteins. mdpi.com
Apoptosis Induction: Apoptosis can be initiated through an intrinsic, mitochondria-mediated pathway. mdpi.com This pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax, Bak) antagonize anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.commdpi.com An increased Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3). nih.govoaepublish.com Activated Caspase-3, the executioner caspase, cleaves critical cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis. mdpi.com
Numerous flavonoids have demonstrated the ability to trigger this apoptotic cascade in various cancer cell lines, including the estrogen-responsive MCF-7 breast cancer cell line. mdpi.comnih.govnih.gov Acacetin, a methoxyflavone, induced apoptosis in MCF-7 cells by decreasing Bcl-2 and activating the caspase cascade. mdpi.com Similarly, prunetrin promoted the cleavage of PARP and caspase-3 and increased the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL in liver cancer cells. mdpi.com
Table 2: Antiproliferative and Pro-Apoptotic Effects of Related Flavonoids in Cancer Cell Lines
| Compound | Cell Line | Mechanism | Molecular Effects |
| Acacetin | MCF-7 Breast Cancer | Apoptosis | ↓ Bcl-2, ↑ Cytochrome c release, Caspase activation |
| Apigenin | PC-3 Prostate Cancer | Apoptosis | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax |
| Prunetrin | Hep3B Liver Cancer | Cell Cycle Arrest & Apoptosis | ↓ Cyclin B1, ↓ CDK1, ↑ Cleaved PARP, ↑ Cleaved Caspase-3, ↑ Bak, ↓ Bcl-xL |
| 5-Hydroxy-7-methoxyflavone | HCT-116 Colon Cancer | Apoptosis | ↓ Bcl-2, ↑ Bax, ↑ Cytochrome c release, Caspase-3 activation |
This table summarizes findings from structurally related compounds to illustrate the likely antiproliferative mechanisms of this compound.
Gene Expression and Protein Regulation Studies (in vitro/cellular models)
Investigations into how this compound modulates cellular functions at the genetic and protein levels are crucial for understanding its biological impact. This involves analyzing its effects on the transcriptome and proteome in controlled cellular models.
As of the current body of scientific literature, specific transcriptomic studies, such as those employing RNA sequencing (RNA-seq), conducted on this compound have not been reported. Such analyses would provide a comprehensive, unbiased view of the global changes in gene expression within a cell upon exposure to the compound. This would enable researchers to identify specific genes and signaling pathways that are activated or suppressed, offering critical insights into its mechanism of action. Future research utilizing transcriptomics is necessary to map the genetic regulatory networks affected by this isoflavone.
Detailed proteomic analyses to map the changes in protein expression and post-translational modifications (PTMs) following treatment with this compound are not currently available in published research. Proteomic studies are essential for understanding the functional consequences of gene expression changes and can reveal effects on protein stability, localization, and activity. PTMs, such as phosphorylation, acetylation, and glycosylation, are critical for regulating protein function and cellular signaling. The impact of this compound on the cellular proteome and its PTM landscape remains a key area for future investigation.
Investigation of Other Potential Biological Activities in Model Systems
Beyond core cellular processes, the potential therapeutic applications of this compound are being explored through its effects on pathogenic microorganisms in various model systems.
While direct antiviral studies on this compound are yet to be published, the broader class of flavonoids, to which it belongs, has demonstrated significant antiviral properties against a range of viruses. nih.govnih.gov The mechanisms of action for flavonoids are diverse and can interfere with multiple stages of the viral life cycle. nih.gov
Potential antiviral mechanisms, extrapolated from related flavonoid compounds, include:
Inhibition of Viral Entry : Some flavonoids can block the attachment of viruses to host cell receptors, preventing the initiation of infection. For instance, the flavonoid ladanein has been shown to inhibit the entry of the Hepatitis C virus (HCV) into host cells. nih.gov
Inhibition of Viral Replication : Flavonoids can target viral enzymes essential for replication. Quercetin 3-rhamnoside, for example, has been noted to inhibit the early stages of influenza virus replication. nih.gov Baicalin has demonstrated potent inhibitory effects on the intracellular replication stage of the Dengue virus (DENV-2) by targeting its non-structural proteins. nih.gov
Modulation of Host Cell Signaling : Flavonoids can also influence host cell signaling pathways that viruses hijack for their own replication and propagation.
Further research is required to determine if this compound exhibits similar antiviral activities and to elucidate its specific mechanisms in cellular infection models.
The antimicrobial potential of isoflavones and related flavonoids against various bacterial and fungal pathogens is well-documented. mdpi.comnih.gov These compounds can exert their effects through several mechanisms, primarily centered on disrupting microbial structures and functions. Although specific minimum inhibitory concentration (MIC) data for this compound is not available, studies on structurally similar flavonoids provide insight into its potential efficacy. The antimicrobial activity is often evaluated by determining the MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.govidexx.com
Potential Antibacterial Mechanisms: The antibacterial action of flavonoids is often attributed to their ability to:
Disrupt the Cytoplasmic Membrane : Many flavonoids can interfere with the integrity and function of the bacterial cell membrane, leading to the leakage of essential intracellular components. mdpi.com
Inhibit Nucleic Acid Synthesis : Some flavonoids, such as quercetin, have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov
Inhibit Energy Metabolism : Interference with the microbial respiratory chain is another mechanism by which flavonoids can inhibit growth. nih.gov
Hydrophobic 2-arylbenzofurans and isoflavones have demonstrated considerable activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with MICs often in the range of 3.13-6.25 µg/mL. researchgate.net
Potential Antifungal Mechanisms: Flavonoids have also shown promise as antifungal agents. nih.gov Their mechanisms often involve:
Cell Wall Disruption : They can inhibit the synthesis of essential cell wall components like β-glucans and chitin.
Spore Germination Inhibition : A key activity of many flavonoids is their ability to prevent the germination of fungal spores, a critical step in fungal proliferation. nih.gov
The table below presents MIC values for various flavonoids against selected bacterial and fungal strains, illustrating the general antimicrobial potential of this class of compounds. It is important to note that these values are for related compounds and not for this compound itself.
| Compound Class | Microorganism | Strain Type | MIC Range (µg/mL) |
|---|---|---|---|
| Chalcones | Staphylococcus aureus | Gram-positive Bacteria | 31.25 - 125 |
| Flavanones | Aspergillus flavus | Fungus | 7.81 - 31.25 |
| Hydrophobic 2-Arylbenzofurans | Vancomycin-Resistant Enterococci (VRE) | Gram-positive Bacteria | 3.13 - 6.25 |
| Hydrophobic 2-Arylbenzofurans | Methicillin-Resistant S. aureus (MRSA) | Gram-positive Bacteria | 3.13 |
| Prenylated Flavanone (B1672756) | Candida albicans | Fungus | - |
| Flavone (B191248) | Aspergillus flavus | Fungus | - |
Data in this table is derived from studies on various flavonoid compounds and is intended to be illustrative of the potential activity of this chemical class. mdpi.comnih.govresearchgate.net Specific MIC values for this compound are not available.
Comprehensive Elucidation of Mechanism of Action (MoA)
A comprehensive mechanism of action for this compound has not yet been elucidated through direct experimental evidence. However, based on the known biological activities of the broader isoflavone and flavonoid classes, a multi-targeted mechanism can be hypothesized.
The primary modes of action for flavonoids often involve interactions with microbial cell structures and the inhibition of key enzymes. The antimicrobial effects likely stem from the compound's ability to intercalate into or disrupt the phospholipid bilayer of the cell membrane, leading to increased permeability, loss of membrane potential, and subsequent cell death. Furthermore, inhibition of enzymes vital for cellular processes, such as DNA gyrases in bacteria and key enzymes in fungal cell wall synthesis, represents another probable mechanism. nih.gov
In the context of potential antiviral activity, the mechanism could involve interference with viral attachment to host cells or the inhibition of viral replication machinery, as seen with other flavonoids. nih.gov The planar structure of the isoflavone core may facilitate binding to viral proteins or host cell receptors, thereby blocking critical steps in the infection process. A definitive understanding of the mechanism of action for this compound will require dedicated studies that combine cellular biology, biochemistry, and advanced analytical techniques like transcriptomics and proteomics.
Advanced Analytical Methodologies for Research on 7 Acetoxy 2 Methylisoflavone
Chromatographic Techniques for Separation, Quantification, and Purity Assessment
Chromatography is a fundamental tool in the analysis of 7-Acetoxy-2-methylisoflavone, enabling its separation from related compounds and impurities. The choice of technique depends on the specific analytical goal, whether it is for quantification, purity assessment, or isolation of the compound.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common methods for the analysis of isoflavones, including this compound. These techniques offer high resolution, sensitivity, and reproducibility.
Typically, reversed-phase HPLC is employed, utilizing a C18 column. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (the C18 column) and a polar mobile phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent, commonly acetonitrile or methanol (B129727). neeligenetics.comvscht.cz UHPLC systems, which use smaller particle size columns (typically under 2 µm), allow for faster analysis times and greater separation efficiency compared to traditional HPLC.
Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at the maximum absorbance wavelength of the isoflavone (B191592) chromophore, which is typically around 260 nm. neeligenetics.com This allows for the quantification of this compound by comparing its peak area to that of a known concentration standard. The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification.
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful separation technique, but its application to isoflavones like this compound is less direct than HPLC. Due to their relatively low volatility and thermal instability, isoflavones often require derivatization prior to GC analysis. nih.gov A common derivatization method is silylation, where polar hydroxyl groups are converted to more volatile trimethylsilyl (TMS) ethers.
In the case of this compound, which already has an acetyl group at the 7-position, its volatility might be sufficient for direct GC analysis if a high-temperature stable column is used. However, derivatization would likely still be necessary to achieve good peak shape and prevent thermal degradation in the injector and column. GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of isoflavones, as the mass spectrum provides crucial information for identification. nih.gov
For the isolation of pure this compound for research purposes, preparative chromatography is employed. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. rjptonline.orgisca.in
A typical workflow for the isolation of this compound from a crude reaction mixture would involve an initial purification step, such as flash chromatography, followed by preparative HPLC for final purification. nih.gov The fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC or TLC) are combined and the solvent is evaporated to yield the isolated this compound.
Mass Spectrometry (MS) for Molecular Weight, Fragmentation, and Metabolite Profiling
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. nih.gov It provides information about the molecular weight of the compound and, through fragmentation analysis, details about its structure. When coupled with a chromatographic separation technique like HPLC or UHPLC (LC-MS), it becomes a powerful method for identifying and quantifying the compound in complex mixtures. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of this compound and its metabolites. By comparing the measured accurate mass with the theoretical mass of possible chemical formulas, the correct formula can be confidently assigned. This is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Table 2: Theoretical Accurate Masses of this compound Adducts
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₈H₁₅O₄⁺ | 295.0965 |
| [M+Na]⁺ | C₁₈H₁₄O₄Na⁺ | 317.0784 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule. rsc.org In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound.
For this compound, key fragmentation pathways would be expected to include the neutral loss of the acetyl group (as ketene, 42 Da) from the precursor ion. libretexts.org Subsequent fragmentation of the resulting 7-hydroxy-2-methylisoflavone ion would then proceed through characteristic pathways for isoflavones, such as retro-Diels-Alder (RDA) reactions, leading to cleavage of the C-ring. nih.gov
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 295.1)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
|---|---|---|---|
| 295.1 | 253.1 | C₂H₂O (42.0) | [7-hydroxy-2-methylisoflavone+H]⁺ |
| 253.1 | 137.0 | C₈H₈O (116.0) | Fragment from RDA cleavage of C-ring |
This detailed structural information obtained from MS/MS is crucial for the unambiguous identification of this compound in various samples and for studying its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. omicsonline.orgmmu.ac.uknih.gov It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all proton and carbon signals. omicsonline.orgmmu.ac.uk
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which can help to identify adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. science.govyoutube.comsdsu.eduanalis.com.my
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for piecing together spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly attached to carbons, allowing for the assignment of proton signals to their corresponding carbon signals. sdsu.edu
The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its structural confirmation.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |
| 2 | - | ~162 | 2-CH₃ → C2, C3, C1' |
| 3 | - | ~124 | H-2' → C2, C3, C4' |
| 4 | - | ~175 | H-5 → C4, C5a, C6, C10 |
| 5 | ~8.1 (d) | ~127 | H-5 → C4, C6, C7, C10 |
| 6 | ~7.5 (dd) | ~118 | H-6 → C5, C7, C8, C10 |
| 7 | - | ~154 | H-6 → C7; H-8 → C7 |
| 8 | ~7.3 (d) | ~119 | H-8 → C6, C7, C9, C10 |
| 9 | - | ~156 | H-5 → C9; H-8 → C9 |
| 10 | - | ~125 | H-5 → C10; H-6 → C10 |
| 1' | - | ~131 | H-2' → C1'; H-6' → C1' |
| 2' | ~7.4 (m) | ~128 | H-2' → C2, C3, C4', C6' |
| 3' | ~7.4 (m) | ~129 | H-3' → C1', C5' |
| 4' | ~7.4 (m) | ~130 | H-4' → C2', C6' |
| 5' | ~7.4 (m) | ~129 | H-5' → C1', C3' |
| 6' | ~7.4 (m) | ~128 | H-6' → C2', C4' |
| 2-CH₃ | ~2.2 (s) | ~20 | 2-CH₃ → C2, C3 |
| 7-OCOCH₃ | - | ~169 | 7-OCOCH₃ → C7 |
| 7-OCOCH₃ | ~2.3 (s) | ~21 | 7-OCOCH₃ → C=O |
For the analysis of complex mixtures or when sample amounts are limited, advanced NMR techniques such as microflow NMR and hyphenated techniques like liquid chromatography-NMR (LC-NMR) are invaluable. Microflow NMR utilizes small-volume NMR tubes, which significantly enhances sensitivity for mass-limited samples.
LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR. springernature.com This technique allows for the direct analysis of individual components of a mixture as they elute from the chromatography column. This is particularly useful for identifying metabolites of this compound in biological samples or for analyzing impurities in synthetic batches.
Spectroscopic Methods for Quantitative Analysis and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of this compound. mdpi.comlibretexts.org The isoflavone core structure possesses a chromophore that absorbs light in the UV region. By measuring the absorbance at a specific wavelength (λmax), the concentration of the compound in a solution can be determined using the Beer-Lambert law. rsc.org
The UV spectrum of this compound in a solvent like methanol or ethanol typically shows characteristic absorption bands. These bands arise from π → π* electronic transitions within the aromatic rings and the α,β-unsaturated ketone system of the isoflavone skeleton. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. libretexts.org UV-Vis spectroscopy is also a valuable tool for studying the interaction of this compound with other molecules, such as proteins or DNA, by observing changes in the absorption spectrum upon binding. mdpi.com
| Spectroscopic Parameter | Typical Value |
| Solvent | Methanol or Ethanol |
| λmax Band I | ~300 - 330 nm |
| λmax Band II | ~240 - 260 nm |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural features. This technique is particularly useful for confirming the identity of the synthesized compound and for studying intermolecular interactions, such as hydrogen bonding. nih.gov
Key characteristic IR absorption bands for this compound include:
C=O stretching (ester): A strong absorption band around 1765 cm⁻¹, indicative of the acetoxy group.
C=O stretching (γ-pyrone): A strong absorption band around 1640 cm⁻¹, characteristic of the ketone in the C ring of the isoflavone.
C=C stretching (aromatic): Several absorption bands in the region of 1600-1450 cm⁻¹, corresponding to the vibrations of the aromatic rings.
C-O stretching (ester): Absorption bands in the region of 1250-1000 cm⁻¹.
The following table summarizes the expected major IR absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| Ester C=O Stretch | ~1765 |
| γ-Pyrone C=O Stretch | ~1640 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Ester C-O Stretch | 1250 - 1000 |
Development of High-Throughput Screening (HTS) Assays for Activity Evaluation (in vitro)
The development of high-throughput screening (HTS) assays is crucial for the efficient in vitro evaluation of the biological activities of compounds like this compound. HTS allows for the rapid testing of large numbers of substances, making it a cornerstone of modern drug discovery and pharmacological research. nih.gov For isoflavones, HTS assays are typically designed to investigate specific mechanisms of action, such as interactions with nuclear receptors or inhibition of key enzymes.
A prominent application of HTS for isoflavones is the assessment of their estrogenic activity. Cell-based reporter gene assays are frequently employed for this purpose. These assays utilize mammalian cell lines that have been engineered to express an estrogen receptor (ERα or ERβ) and a reporter gene, such as luciferase, under the control of an estrogen response element (ERE). When an estrogenic compound binds to the ER, it triggers the transcription of the reporter gene, leading to a measurable signal, such as the emission of light. nsf.gov This method provides a reliable and sensitive way to screen for estrogenic and anti-estrogenic activity. nsf.gov
Another important area of investigation for isoflavones is their potential as enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Various HTS platforms are available for screening kinase inhibitors, including biochemical and cell-based assays. unitn.it Biochemical assays can directly measure the inhibition of kinase activity through methods like fluorescence-based assays or luminescence-based assays that quantify ATP consumption. celtarys.com For example, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common choice. thermofisher.com
The table below summarizes potential HTS assays applicable for evaluating the in vitro activity of this compound.
| Assay Type | Target Activity | Principle | Potential Application for this compound |
| Cell-Based Reporter Gene Assay | Estrogenic/Anti-estrogenic Activity | Engineered cells express estrogen receptors (ERα/ERβ) and a reporter gene (e.g., luciferase) linked to an Estrogen Response Element (ERE). Binding of an active compound to the ER initiates transcription of the reporter gene, producing a measurable signal. nsf.gov | To determine if this compound can activate or block estrogen receptors, providing insight into its potential as a selective estrogen receptor modulator (SERM). |
| Biochemical Kinase Inhibition Assay (TR-FRET) | Protein Kinase Inhibition | A fluorescently labeled substrate and a phospho-specific antibody are used. Kinase-mediated phosphorylation of the substrate leads to a change in the FRET signal, which is disrupted by an inhibitor. thermofisher.com | To screen for inhibitory activity against a panel of protein kinases, identifying potential targets for anti-cancer or anti-inflammatory applications. |
| Cell Viability/Cytotoxicity Assay (MTT/MTS) | Cytotoxicity/ Antiproliferative Effects | Measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically. ntnu.no | To assess the dose-dependent cytotoxic or anti-proliferative effects on various cell lines, particularly cancer cells. |
| Antioxidant Capacity Assay (ORAC/DPPH) | Antioxidant Activity | Measures the ability of a compound to neutralize free radicals. The ORAC assay measures the inhibition of peroxyl radical-induced oxidation, while the DPPH assay measures the scavenging of the DPPH radical. | To quantify the antioxidant potential, which is a common property of isoflavones. |
These HTS methodologies provide a robust framework for the initial characterization of the in vitro bioactivities of this compound, enabling the rapid identification of promising areas for further, more detailed investigation.
Application of Chemometrics and Bioinformatics in Analytical Data Processing
The large and complex datasets generated from the advanced analytical methodologies used to study this compound necessitate the use of sophisticated data processing tools. Chemometrics and bioinformatics are two such disciplines that play a critical role in extracting meaningful information from this data.
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of isoflavone research, chemometrics is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comsciforum.net One of the most common applications is the use of Principal Component Analysis (PCA) for the exploratory analysis of complex datasets. researchgate.net PCA can reduce the dimensionality of the data, allowing for the visualization of patterns and the classification of samples based on their isoflavone profiles. researchgate.net For instance, PCA can be used to differentiate between soybean varieties based on their isoflavone content as determined by HPLC. mdpi.com Other chemometric techniques, such as Partial Least Squares (PLS) regression, can be used to build predictive models. ankara.edu.tr
Bioinformatics tools are essential for handling the vast amount of data generated by 'omics' technologies, such as metabolomics. The analysis of metabolomic data, which can provide a comprehensive profile of the metabolites present in a biological sample, typically follows a workflow that includes data preprocessing, statistical analysis, and pathway analysis. mdpi.com Bioinformatics software is used to process raw analytical data from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which includes steps like peak detection, alignment, and normalization. nih.gov Following preprocessing, statistical methods, including those from chemometrics like PCA and PLS-Discriminant Analysis (PLS-DA), are used to identify significant differences in metabolite profiles between different experimental groups. researchgate.net Finally, pathway analysis tools are used to interpret the biological significance of these changes by mapping the identified metabolites to known metabolic pathways.
The table below outlines the applications of chemometrics and bioinformatics in the analysis of data related to this compound.
| Discipline | Technique/Tool | Analytical Data Source | Application in this compound Research |
| Chemometrics | Principal Component Analysis (PCA) | HPLC, GC-MS, UV-Vis Spectroscopy | - Classification of plant extracts or synthetic batches based on their isoflavone profiles. - Identification of key spectral or chromatographic features that differentiate samples. |
| Chemometrics | Partial Least Squares (PLS) Regression | HPLC, Spectroscopic data | - Development of calibration models for the quantitative analysis of this compound in complex mixtures. - Correlation of analytical data with biological activity. |
| Bioinformatics | Metabolomics Data Processing Software (e.g., XCMS) | LC-MS, GC-MS | - Processing of raw metabolomics data to detect, align, and quantify metabolites, including this compound and its metabolic products. nih.gov |
| Bioinformatics | Multivariate Statistical Analysis (within bioinformatics platforms) | Processed Metabolomics Data | - Identification of statistically significant changes in the metabolome in response to treatment with this compound. |
| Bioinformatics | Pathway Analysis Tools (e.g., KEGG, MetaboAnalyst) | List of significant metabolites | - Mapping of metabolites affected by this compound to metabolic pathways to elucidate its mechanism of action. |
The integration of these advanced data analysis methodologies is indispensable for translating complex analytical data into a deeper understanding of the chemical properties and biological activities of this compound.
Future Research Directions and Unexplored Avenues
Exploration of Novel Biosynthetic Pathways and Engineering Strategies
The production of 7-Acetoxy-2-methylisoflavone and its precursors through biotechnological means presents a significant area for future research. Current reliance on chemical synthesis or extraction from natural sources could be supplemented or replaced by engineered biological systems.
Microbial Engineering: Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are powerful platforms for producing complex molecules. nih.gov Future work could involve engineering these microbes with genes from plants to create novel biosynthetic pathways. nih.gov For instance, the introduction of key enzymes like chalcone (B49325) synthase and isoflavone (B191592) synthase into a microbial host could establish a production pipeline for the core isoflavone structure. Subsequent enzymatic steps could then be engineered to achieve the specific methylation and acetylation required to yield this compound. Strategies could involve modifying pathways that produce precursors like β-ketoacyl coenzyme A (CoA) thioesters to channel them into isoflavonoid (B1168493) synthesis. nih.gov
Plant-Based Strategies: Beyond microbial systems, enhancing or modifying the biosynthetic pathways within plants themselves is a promising frontier. Genetic engineering of plants could lead to the overexpression of enzymes involved in the isoflavonoid pathway, potentially increasing the yield of specific precursors. Plant cell cultures also offer a contained and controllable environment for producing these compounds, avoiding the complexities of agricultural cultivation. nih.gov
Table 1: Potential Engineering Strategies for Biosynthesis
| Strategy | Host Organism | Key Engineering Steps | Potential Outcome |
|---|---|---|---|
| Metabolic Engineering | Escherichia coli | Introduce plant-derived genes (e.g., chalcone synthase, isoflavone synthase); Optimize precursor supply (e.g., malonyl-CoA). | De novo synthesis of the 2-methylisoflavone core structure. |
| Co-culture Systems | E. coli & S. cerevisiae | Divide the biosynthetic pathway between two different microorganisms to reduce metabolic load on a single host. nih.gov | Improved yields and production of complex intermediates. |
| Plant Cell Culture | (e.g., Glycine max) | Elicitor treatment or genetic modification to upregulate isoflavonoid biosynthesis. | Sustainable production of isoflavone precursors in a controlled environment. |
Design and Synthesis of Highly Selective and Potent Analogues for Specific Targets (in vitro)
The chemical structure of this compound offers a versatile template for designing new molecules with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are central to this effort, guiding the synthesis of analogues with improved properties.
Future research will focus on creating a library of derivatives by modifying key positions on the isoflavone core. For example, altering the substituents on the A and B rings can significantly impact biological activity. nih.gov The synthesis of azaisoflavone analogues, where a nitrogen atom replaces a carbon in the heterocyclic C ring, has been shown to create compounds with distinct binding affinities for targets like estrogen receptors. sci-hub.seresearchgate.net Similarly, modifying the 7-acetoxy group with different acyl or alkyl chains could fine-tune the compound's lipophilicity and interaction with specific protein binding pockets. nih.gov
In vitro screening of these novel analogues against a panel of protein targets (e.g., kinases, nuclear receptors) will be essential to identify compounds with high selectivity. For example, research on other isoflavone derivatives has successfully identified potent inhibitors of lipid accumulation and molecules with strong cytotoxicity against cancer cell lines. nih.govnih.gov These studies serve as a blueprint for the rational design of this compound analogues.
Table 2: Examples of Synthetic Analogue Strategies Based on Isoflavone Scaffolds
| Analogue Type | Modification Strategy | Example from Literature | Observed In Vitro Effect |
|---|---|---|---|
| O(7)-Modified Analogues | Replacing the acetyl group at the 7-position with other functionalities (e.g., benzyl, propargyl). nih.gov | Analogues of Glaziovianin A | Increased cytotoxicity against HeLa S(3) cells compared to the parent compound. nih.gov |
| Azaisoflavones | Incorporation of a nitrogen atom into the C-ring of the isoflavone structure. sci-hub.se | N-alkylated hydroxyquinolones | Potent transactivation activities and binding affinities for estrogen receptors α and β. sci-hub.se |
| Phenyl-Substituted Derivatives | Adding or altering substituents on the B-ring (phenyl group). nih.govmdpi.com | 4-Phenylquinolin-2(1H)-one analogues | Potent cytotoxicity against various tumor cell lines. nih.gov |
Investigation of Synergistic Effects with other Bioactive Compounds in Cellular Models
The potential for this compound to act synergistically with other compounds is a largely unexplored but highly promising area of research. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, can reveal new therapeutic strategies and mechanistic insights.
Future studies should investigate the combination of this compound with other bioactive molecules in various cellular models. For instance, studies on other flavonoids, such as polymethoxyflavones, have demonstrated synergistic effects in inhibiting the proliferation of carcinoma cell lines when combined with chemotherapy drugs. mdpi.com Similarly, the flavonoid artocarpin (B207796) showed a synergistic effect with cisplatin (B142131) against breast and lung cancer cell lines. koreamed.org
Cell-based assays will be crucial for screening potential synergistic combinations. High-throughput screening could be employed to test this compound against a library of known bioactive compounds (e.g., other polyphenols, signaling inhibitors, or cytotoxic agents) in models of various diseases. Isobologram analysis would then be used to quantitatively determine whether the observed interactions are synergistic, additive, or antagonistic. koreamed.org
Integration of Omics Technologies for Holistic Mechanistic Understanding
To move beyond a single-target interaction and understand the global cellular response to this compound, the integration of "omics" technologies is essential. These approaches provide a comprehensive snapshot of the molecular changes within a cell.
Transcriptomics: Measures the expression levels of all RNA transcripts, revealing which genes are activated or suppressed by the compound.
Proteomics: Identifies and quantifies the entire set of proteins in a cell, providing insight into the functional molecules that carry out cellular processes. nih.gov
Metabolomics: Analyzes the complete set of small-molecule metabolites, offering a direct readout of the cell's metabolic state.
Lipidomics: A subset of metabolomics focused specifically on the cellular lipid profile.
By treating cellular models with this compound and applying these technologies, researchers can map the intricate network of pathways affected by the compound. mdpi.comresearchgate.net For example, an integrated transcriptomic and metabolomic analysis could reveal that the compound alters the expression of genes in a specific metabolic pathway while simultaneously changing the levels of the metabolites within that pathway. nih.gov This multi-omics approach provides a powerful, unbiased method for hypothesis generation and for building a holistic understanding of the compound's mechanism of action at a systems level.
Advanced Computational Modeling for De Novo Design and Optimization
Computational modeling is an indispensable tool for accelerating the design and optimization of novel molecules. For this compound, these techniques can be used to predict how structural modifications will affect binding to a specific target and to design entirely new compounds from the ground up (de novo design).
Molecular Docking: This technique can be used to predict the binding mode of this compound and its designed analogues within the active site of a target protein. nih.gov This provides insight into key interactions and helps prioritize which analogues to synthesize.
De Novo Design: Algorithms can generate novel chemical structures that are predicted to have high affinity and selectivity for a target of interest. duke.edu Starting with the isoflavone scaffold, these programs can explore vast chemical space to suggest new derivatives with potentially superior properties. These computational approaches can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. nih.govnih.gov
Development of Advanced Delivery Systems for Targeted Research Applications
The physicochemical properties of isoflavones, including their potential for low water solubility, can present challenges for their use in cellular research. The development of advanced delivery systems can overcome these limitations and enable more precise and efficient delivery to target cells in vitro.
Nanocarriers: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, can improve its solubility and stability in cell culture media. genesispub.org
Cell-Membrane-Coated Nanoparticles: A more advanced strategy involves coating nanoparticles with natural cell membranes (e.g., from red blood cells or specific cancer cells). nih.gov This biomimetic approach can help the nanocarrier evade cellular defenses and, in some cases, achieve targeted delivery to specific cell types. nih.gov
Stimuli-Responsive Systems: "Smart" delivery systems can be designed to release their cargo in response to specific triggers within the cellular environment, such as changes in pH or redox state. researchgate.net
These advanced delivery systems are not intended for therapeutic use but as sophisticated research tools to ensure that the compound reaches its intracellular site of action in a controlled and reproducible manner, thereby improving the quality and reliability of in vitro experimental data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
